molecular formula C16H10N2OS B12634980 2-(2-Benzothiazolyl)quinoline 1-oxide

2-(2-Benzothiazolyl)quinoline 1-oxide

Cat. No.: B12634980
M. Wt: 278.3 g/mol
InChI Key: SUHYFKYQZFPCQA-UHFFFAOYSA-N
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Description

2-(2-Benzothiazolyl)quinoline 1-oxide is a specialized heterocyclic compound that incorporates benzothiazole and quinoline N-oxide pharmacophores, making it a valuable intermediate for researchers in medicinal chemistry and drug discovery. The structural motifs present in this compound are associated with a broad spectrum of biological activities . The quinoline N-oxide moiety is a versatile synthon in organic synthesis, particularly for regioselective functionalization; it enables direct C-H bond activation at the C2 and C8 positions of the quinoline ring, facilitating the synthesis of complex, substituted quinoline derivatives that are difficult to access by other means . Researchers can leverage these reactions to create novel compound libraries for biological screening. In drug design, the benzothiazole scaffold is recognized for its significant pharmacological potential. Hybrid molecules containing benzothiazole and quinoline subunits have demonstrated promising antitubercular activity against Mycobacterium tuberculosis ,--including multidrug-resistant strains--by potentially targeting essential enzymes involved in bacterial cell wall synthesis . Furthermore, such molecular hybrids are investigated for their cytotoxic properties against various human tumor cell lines, positioning this compound as a key synthetic precursor in developing new anticancer agents . The integration of these two privileged structures into a single molecule via a research-focused synthetic route offers a strategic approach to exploring new chemical space for bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10N2OS

Molecular Weight

278.3 g/mol

IUPAC Name

2-(1-oxidoquinolin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C16H10N2OS/c19-18-13-7-3-1-5-11(13)9-10-14(18)16-17-12-6-2-4-8-15(12)20-16/h1-10H

InChI Key

SUHYFKYQZFPCQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C3=NC4=CC=CC=C4S3

Origin of Product

United States

Synthetic Methodologies for 2 2 Benzothiazolyl Quinoline 1 Oxide and Its Structural Congeners

Strategies for Quinoline (B57606) N-Oxide Synthesis

The quinoline 1-oxide framework is a crucial intermediate in organic synthesis, often used to activate the quinoline ring for further functionalization. Various methods have been established for its preparation, ranging from classical oxidation to modern electrochemical and metal-catalyzed approaches.

Classical Oxidation Pathways

The most direct and long-established method for preparing quinoline 1-oxides is the oxidation of the parent quinoline. This transformation is typically achieved using various oxidizing agents. Peroxy acids, such as peracetic acid, are common reagents for this N-oxidation process. researchgate.net Another frequently used oxidant is hydrogen peroxide, often in an alkaline medium. nih.gov

However, direct oxidation is not without its challenges. The nitrogen atom in the quinoline ring has relatively low basicity, which can make the N-oxidation process difficult. nih.gov Furthermore, certain reaction conditions can lead to competing side reactions, such as the 6,7-epoxidation of the carbocyclic ring, particularly when using hydrogen peroxide. nih.gov Despite these potential limitations, classical oxidation remains a fundamental and widely applied strategy for accessing quinoline 1-oxide derivatives.

Electrochemical Synthesis of Quinoline N-Oxides

Electrochemical methods offer a modern, sustainable, and highly efficient alternative for the synthesis of quinoline N-oxides. These techniques often utilize electrons as the primary reagent, avoiding the need for conventional, and sometimes harsh, chemical oxidants or reductants. nih.govorganic-chemistry.org A prominent electrochemical strategy involves the cathodic reduction of a nitro group in an appropriately substituted precursor, which then undergoes an intramolecular cyclization to form the heterocyclic N-oxide ring. nih.gov

This approach is particularly effective starting from 2-nitrocinnamaldehydes or related nitroarenes. organic-chemistry.orgrsc.org The electrolysis can be performed in a simple undivided cell under constant current, which makes the process scalable and advantageous compared to other electrochemical setups. nih.govorganic-chemistry.org The solvent system is a critical parameter, with protic solvents generally increasing the reaction yield. nih.gov This method has been successfully applied to synthesize a diverse range of substituted quinoline N-oxides with good to excellent yields. rsc.org

Table 1: Examples of Electrochemically Synthesized Quinoline N-Oxides from 2-Nitro Cinnamyl Ketones and Analogues

EntryYield (%)
1HHPh83
2HH4-MeO-Ph81
3HH4-Cl-Ph90
4HHMe75
5MeHPh85
6OMeHPh80
7HPhPh67

This table presents a selection of substituted quinoline N-oxides synthesized via electrochemical reductive cyclization, showcasing the method's tolerance for various functional groups. Data sourced from research findings. rsc.org

One-Pot Multicomponent Reactions for N-Oxide Formation

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in building complex molecules from simple precursors in a single step. mdpi.com While many MCRs are designed to produce quinolines directly, specific one-pot syntheses for quinoline N-oxides are also of significant interest.

One highly effective one-pot approach that leads to the quinoline core is the Friedländer synthesis. A modern variation involves the reduction of an o-nitroarylcarbaldehyde using iron powder and a catalytic amount of aqueous acid, followed by an in-situ condensation with a ketone or aldehyde. ekb.egmdpi.com This method is scalable, uses inexpensive reagents, and produces polysubstituted quinolines in high yields. ekb.eg To obtain the target N-oxide, a subsequent oxidation step would be necessary.

A more direct route to the N-oxide functionality via a one-pot process is the reductive cyclization of precursors like 2-nitrochalcones. For instance, a transition-metal-free method using hydrazine (B178648) hydrate (B1144303) promotes an intramolecular nucleophilic cyclization of 2-nitrochalcones to yield 2-substituted quinoline 1-oxides directly. Under basic conditions, hydrazine forms a hydrazone intermediate, which, after deprotonation, creates a carbanion that attacks the nitro group, leading to the cyclized N-oxide product.

Transition Metal-Catalyzed Approaches for N-Oxide Generation

Transition-metal catalysis provides powerful and regioselective pathways for constructing heterocyclic systems, including quinoline N-oxides. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

One notable example is the gold-catalyzed [3+3] cycloaddition reaction between nitrosobenzenes and alkenyldiazo esters, which furnishes various 4-substituted quinoline N-oxide derivatives. Rhodium catalysis has also been employed effectively. For instance, an Rh(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols can regioselectively produce a variety of functionalized isoquinoline (B145761) N-oxides, a structurally related class of compounds. Furthermore, the N-oxide functionality itself can serve as a directing group in subsequent C-H activation reactions, facilitating further derivatization of the quinoline scaffold.

Approaches for Incorporating the Benzothiazolyl Moiety

The second key component of the target molecule is the 2-benzothiazolyl group. This moiety is typically synthesized and then attached to the quinoline ring, or formed directly on the quinoline scaffold.

Condensation Reactions

The most prevalent and versatile method for constructing the 2-substituted benzothiazole (B30560) ring system is the condensation reaction of a 2-aminothiophenol (B119425) with a compound containing a carbonyl group. rsc.org This reaction can be performed with various carbonyl-containing substrates, including aldehydes, ketones, and carboxylic acids or their derivatives. rsc.org

The general mechanism involves an initial nucleophilic attack by the amine group of 2-aminothiophenol on the carbonyl carbon, forming an imine thiophenol intermediate. This is followed by an intramolecular cyclization to a benzothiazolidine, which is then oxidized to the final aromatic benzothiazole. A wide array of catalysts can facilitate this transformation, including:

Green Catalysts: Sulfated tungstate (B81510) and Zn(OAc)₂·2H₂O have been used under solvent-free conditions.

Photocatalysts: Fluorescein, activated by visible light, can promote the condensation-cyclization with atmospheric oxygen.

Nanocatalysts: Hybrid nanostructures, such as ionic liquids immobilized on magnetic nanoparticles, have been developed as efficient and recyclable catalysts.

To synthesize the specific compound 2-(2-Benzothiazolyl)quinoline 1-oxide , this reaction would typically involve the condensation of 2-aminothiophenol with a quinoline-2-carbaldehyde derivative. The resulting 2-(2-benzothiazolyl)quinoline could then be oxidized to the N-oxide, or a quinoline-2-carbaldehyde 1-oxide could be used as the starting material for the condensation.

Table 2: Catalytic Systems for the Condensation of 2-Aminothiophenol with Aldehydes

CatalystConditionsReaction TimeYield Range (%)Reference
Sulfated Tungstate (ST)Solvent-free, Ultrasound-90-98
Zn(OAc)₂·2H₂OSolvent-free, 80 °C30-60 min67-96
FluoresceinBlue LED, O₂ (air)3 h82-94
CoFe₂O₄@SiO₂@PAF-ILSolvent-free, 70 °C10 min83-91

This table summarizes various catalytic conditions for the synthesis of 2-aryl-benzothiazoles, illustrating the efficiency and green chemistry approaches available for this transformation.

Cyclization Reactions

The formation of the quinoline core onto a pre-existing benzothiazole moiety is a key strategy for synthesizing the 2-(2-benzothiazolyl)quinoline scaffold. Tandem reactions involving C(sp³)–H bond functionalization and cyclization offer a metal-free and efficient route.

One notable method involves the reaction of 2-methylbenzothiazoles with 2-styrylanilines. This process is typically promoted by an iodine/tert-butyl hydroperoxide (TBHP) system in a solvent like DMSO at elevated temperatures. nih.govacs.org The reaction proceeds through the initial oxidation of the methyl group on the benzothiazole to an aldehyde. nih.govacs.org This aldehyde then undergoes condensation with the 2-styrylaniline, followed by an intramolecular cyclization and oxidative aromatization to yield the final 2-(2-benzothiazolyl)quinoline product. nih.gov This strategy exhibits excellent tolerance for various functional groups on both the aniline (B41778) and benzothiazole rings, providing a versatile route to a range of derivatives. nih.govacs.org

Another powerful cyclization technique is the Povarov reaction, a type of aza-Diels–Alder [4+2] cycloaddition. wikipedia.orgmdpi.com In a relevant application, this multi-component reaction can be used to construct the quinoline ring from an aromatic imine and an alkene. wikipedia.org For instance, an imine formed from an aniline and a benzaldehyde (B42025) can react with an electron-rich alkene, activated by a Lewis acid, to initiate the cyclization cascade that forms the quinoline structure. wikipedia.org While not a direct synthesis of the target molecule, the Povarov reaction's principles are applicable for creating complex quinoline systems and can be adapted for synthesizing related N-heteroaromatic benzothiazoles. mdpi.com

Table 1: Examples of Cyclization Reactions for Synthesis of 2-(Benzothiazolyl)quinoline Derivatives nih.gov

2-Methylbenzothiazole (B86508) Reactant2-Styrylaniline ReactantReaction ConditionsProductYield
2-Methylbenzothiazole2-StyrylanilineI₂, TBHP, DMSO, 120 °C2-(Benzothiazol-2-yl)quinoline80%
2-Methylbenzothiazole4-Methyl-2-styrylanilineI₂, TBHP, DMSO, 120 °C2-(Benzothiazol-2-yl)-6-methylquinoline75%
2-Methylbenzothiazole4-Methoxy-2-styrylanilineI₂, TBHP, DMSO, 120 °C2-(Benzothiazol-2-yl)-6-methoxyquinoline68%
2-Methylbenzothiazole4-Chloro-2-styrylanilineI₂, TBHP, DMSO, 120 °C6-Chloro-2-(benzothiazol-2-yl)quinoline78%
6-Chloro-2-methylbenzothiazole2-StyrylanilineI₂, TBHP, DMSO, 120 °C2-(6-Chlorobenzothiazol-2-yl)quinoline76%

Cross-Coupling Strategies

Modern synthetic chemistry heavily relies on cross-coupling reactions to form C-C bonds between distinct aromatic systems. For the synthesis of this compound, this would typically involve the coupling of a quinoline N-oxide derivative with a benzothiazole derivative. C-H activation is a particularly attractive strategy, as it avoids the need for pre-functionalized starting materials. nih.gov

The quinoline N-oxide moiety is known to direct regioselective C-H functionalization at the C2 position. nih.govrsc.org A plausible, though not explicitly detailed for this exact molecule, strategy would be a palladium-catalyzed direct arylation. This would involve the reaction of quinoline 1-oxide with a benzothiazole species, such as 2-halobenzothiazole or a benzothiazole-boronic acid, in the presence of a palladium catalyst and an appropriate oxidant. nih.gov Mechanistically, the process involves coordination of the palladium catalyst to the N-oxide, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate at the C2 position, which then undergoes reductive elimination with the coupling partner to form the desired product. nih.gov

Another potential approach is a metal-free oxidative cross-coupling. This type of reaction has been successfully used to couple isoquinolines with 2-naphthols. nih.gov A similar strategy could be envisioned where an activated quinoline N-oxide reacts with a nucleophilic benzothiazole derivative, driven by an oxidant, to forge the C2-C2' bond between the two heterocyclic systems. nih.gov

Direct and Indirect Synthetic Pathways to this compound

The synthesis of the final target compound, this compound, can be approached through two distinct pathways: indirect and direct synthesis.

The indirect pathway is a two-step process. First, 2-(2-benzothiazolyl)quinoline is synthesized using one of the methods described previously, such as the tandem cyclization of a 2-methylbenzothiazole with a 2-styrylaniline. nih.govacs.org In the second step, the resulting quinoline is subjected to N-oxidation. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This method is robust and allows for the synthesis and purification of the parent heterocycle before introducing the potentially reactive N-oxide functionality.

The direct pathway aims to generate the N-oxide functionality during the main ring-forming sequence. One conceptual approach involves starting with a precursor that already contains the N-oxide. For example, syntheses of 2-styrylbenzothiazole-N-oxides have been reported via the condensation of 2-methylbenzothiazole-N-oxide with various para-substituted benzaldehydes. researchgate.net A subsequent reaction to form the quinoline ring from such a styryl intermediate containing an appropriately positioned amino group on the phenyl ring could, in principle, lead directly to the final N-oxidized product. This approach integrates the N-oxide formation early in the sequence, potentially reducing the total number of synthetic steps.

Functionalization and Derivatization Strategies

Substituent Introduction on Quinoline N-Oxide Ring

The quinoline N-oxide scaffold is a versatile platform for introducing further functionality, primarily through C-H activation. The N-oxide group acts as an effective directing group, activating the C2 and C8 positions for regioselective reactions. nih.govrsc.org

Transition-metal catalysis, particularly with palladium, rhodium, or copper, is widely used for this purpose. nih.gov For example, Pd(II) catalysts can promote the direct arylation, alkylation, and alkenylation at the C2 position of quinoline N-oxide. nih.govrsc.org DFT studies have shown that catalysts like Pd(OAc)₂ tend to favor C2 activation, whereas PdCl₂ can promote C8 activation under certain conditions. rsc.org Rh(III)-catalyzed coupling of quinoline N-oxides with internal diarylalkynes has been shown to functionalize the remote C8-position, where the N-oxide acts as a traceless directing group and is removed during the reaction.

Table 2: Selected C-H Functionalization Reactions of the Quinoline N-Oxide Ring nih.gov

Reaction TypeReagents & CatalystPositionProduct ExampleReference Principle
ArylationAryl Tosylate, Pd(OAc)₂, LigandC22-Arylquinoline N-Oxide nih.gov
HeteroarylationN-Benzylindole, Pd(OAc)₂, Ag₂CO₃C22-(Indol-3-yl)quinoline N-Oxide nih.gov
Alkylationtert-Butyl acrylate, [RhCp*Cl₂]₂, AgSbF₆C22-(CH₂CH₂CO₂tBu)quinoline N-Oxide nih.gov
SulfoximinationS-Methyl-S-phenylsulfoximine, CuBrC22-(N-Phenylsulfonimidoyl)quinoline N-Oxide nih.gov

Functionalization of the Benzothiazole Moiety

Introducing substituents onto the benzothiazole portion of the molecule can be achieved in two main ways: by using a pre-functionalized benzothiazole starting material or by modifying the benzothiazole ring after it has been coupled to the quinoline.

The first approach is demonstrated in the tandem cyclization reactions where substituted 2-methylbenzothiazoles (e.g., 6-chloro- or 6-methoxy-2-methylbenzothiazole) are used as precursors. nih.govacs.org This allows for the direct incorporation of a wide array of functional groups onto the benzothiazole ring system in the final product.

Alternatively, direct functionalization of the benzothiazole ring can be performed. For example, methods exist for the synthesis of 1,2-benzothiazole-3(2H)-thione 1,1-dioxides from N-alkylbenzenesulfonamides, which showcases how the core benzothiazole structure can be elaborated into more complex systems. clockss.org While these reactions are not performed on the fully assembled this compound, they illustrate the chemical tractability of the benzothiazole ring for further derivatization.

Hybrid System Synthesis (e.g., Quinoline–Urea (B33335)–Benzothiazole)

The quinoline and benzothiazole scaffolds are often incorporated into larger, more complex "hybrid" molecules to combine their respective biological activities. A common strategy involves linking the two heterocycles with a flexible or functional linker, such as a urea group.

The synthesis of quinoline–urea–benzothiazole hybrids is typically a multi-step process. nih.gov A representative synthesis starts with a functionalized quinoline, such as 4,7-dichloroquinoline. nih.gov This is first reacted with a diamine to install an aminoalkyl side chain at the 4-position, yielding a key N-(7-chloro-4-quinolinyl)-diamine intermediate. In parallel, a substituted 2-aminobenzothiazole (B30445) is activated, for example, by reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an N-(benzothiazole-2-yl)-1H-imidazole-1-carboxamide. The final step involves the coupling of the quinoline-diamine intermediate with the activated benzothiazole-carboxamide. This reaction, typically conducted under reflux in a solvent like acetonitrile, forms the urea linkage and yields the target hybrid molecule. nih.gov This modular approach allows for extensive variation in all three components: the quinoline core, the diamine linker, and the benzothiazole moiety. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in synthetic methodologies to maximize product yields and purity while minimizing reaction times and the use of expensive or hazardous reagents. For the synthesis of this compound and its structural congeners, several parameters can be systematically varied and their effects on the reaction outcome studied. These parameters typically include temperature, solvent, catalysts, and the nature of reactants.

Detailed research into the synthesis of related quinoline N-oxide derivatives has provided valuable insights into optimizing these reactions. For instance, in the deoxygenative C2-heteroarylation of quinoline N-oxides, a metal- and additive-free approach has been developed, highlighting the importance of reaction conditions in achieving high yields. beilstein-journals.org

One study on the C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles demonstrated a significant dependence of the yield on both temperature and solvent. researchgate.net Initially, conducting the reaction in the presence of a base at elevated temperatures resulted in lower yields. researchgate.net However, subsequent optimization revealed that the reaction proceeds more efficiently without a base. researchgate.net Lowering the temperature from 80 °C to 60 °C led to a moderate increase in yield, but a surprising and significant improvement was observed when the reaction was carried out at room temperature, affording the desired product in a 95% yield within just 15 minutes. researchgate.net

The choice of solvent also plays a crucial role in the efficiency of these synthetic transformations. While solvents such as dichloromethane (B109758) (DCM), chloroform (B151607) (CHCl₃), and toluene (B28343) were tested, they resulted in inferior yields compared to 1,2-dichloroethane (B1671644) (DCE), which was identified as the optimal solvent for this particular reaction. beilstein-journals.orgresearchgate.net

The following interactive data tables summarize the findings from optimization studies on the synthesis of a structural congener, providing a clear illustration of how systematic variation of reaction conditions can lead to significantly improved yields.

Table 1: Optimization of Reaction Conditions for the Synthesis of a 2-Heteroarylquinoline Derivative researchgate.net

EntryTemperature (°C)SolventBaseYield (%)
1100DCEK₂CO₃32
2100DCECs₂CO₃25
3100DCENaOAc28
4100DCENone40
580DCENone48
660DCENone52
7Room TempDCENone95
8Room TempDCMNone65
9Room TempCHCl₃None58
10Room TempTolueneNone45

Reaction conditions: quinoline N-oxide (0.1 mmol), N-sulfonyl-1,2,3-triazole (0.12 mmol) in 1 mL of solvent. beilstein-journals.org

These findings underscore the importance of a meticulous approach to the optimization of reaction parameters. For the synthesis of this compound, these results suggest that a judicious selection of a non-polar aprotic solvent and conducting the reaction at or below room temperature could be key to achieving high yields. Further studies would be necessary to fine-tune these conditions specifically for the benzothiazole moiety as the C2 substituent. The principles derived from the synthesis of structurally similar compounds provide a strong foundation for developing an efficient and high-yielding protocol.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Benzothiazolyl Quinoline 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 2-(2-Benzothiazolyl)quinoline 1-oxide in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.

¹H NMR and ¹³C NMR Investigations.

The ¹H and ¹³C NMR spectra of this compound are expected to display characteristic signals corresponding to the distinct chemical environments of the protons and carbons in its fused aromatic structure. The presence of the N-oxide functional group significantly influences the chemical shifts, particularly of the quinoline (B57606) ring, compared to its non-oxidized parent compound.

In the ¹H NMR spectrum , the protons on the quinoline ring are deshielded, appearing at lower fields. The introduction of the electron-withdrawing N-oxide group causes a notable downfield shift for protons ortho and para to the nitrogen atom. Specifically, H-8, being in the peri position to the N-oxide, is expected to be significantly deshielded due to spatial and electronic effects. Protons on the benzothiazole (B30560) moiety would appear in the typical aromatic region, with their exact shifts influenced by the electronic pull of the attached quinoline 1-oxide system.

The ¹³C NMR spectrum provides a map of the carbon skeleton. The N-oxide group generally causes a significant upfield shift (increased shielding) for the carbon atoms at the ortho and para positions (C2, C4) and a downfield shift for the carbon atoms directly bonded to the nitrogen (C8a and C2, though C2 is also the point of substitution). wur.nl The carbons of the benzothiazole ring will also show distinct signals, with the carbon atom C-2' (the point of attachment to the quinoline ring) being particularly deshielded. tsijournals.com

Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures; solvent: CDCl₃)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~8.0-8.2d
H-4~7.8-8.0d
H-5~7.6-7.8m
H-6~7.4-7.6m
H-7~7.5-7.7m
H-8~8.8-9.0d
H-4'~8.1-8.3d
H-5'~7.5-7.7t
H-6'~7.4-7.6t
H-7'~7.9-8.1d

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures; solvent: CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C-2~145-148
C-3~120-122
C-4~135-137
C-4a~128-130
C-5~129-131
C-6~127-129
C-7~130-132
C-8~118-120
C-8a~140-142
C-2'~165-168
C-3a'~152-154
C-4'~122-124
C-5'~125-127
C-6'~126-128
C-7'~121-123
C-7a'~135-137

Two-Dimensional NMR Techniques.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton (¹H-¹H) coupling networks. It would clearly show correlations between adjacent protons, such as H-3 and H-4 on the quinoline ring, and trace the connectivity within the H-5 through H-8 spin system. Similarly, the spin systems within the benzothiazole ring would be easily identified.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By mapping the protons to their attached carbons, it allows for the definitive assignment of carbon signals based on the already-established proton assignments from the COSY spectrum.

Concentration-Dependent NMR Studies for Aggregation Phenomena.

Heterocyclic aromatic compounds like quinolines are known to exhibit π-π stacking interactions in solution, leading to molecular aggregation. This phenomenon can be investigated using concentration-dependent NMR studies. It is proposed that planar molecules like this compound would also display such behavior.

In these experiments, a series of ¹H NMR spectra are recorded at varying sample concentrations. If aggregation occurs, an increase in concentration is expected to lead to more pronounced intermolecular stacking. This stacking induces an upfield shift (to a lower ppm value) in the chemical shifts of the aromatic protons due to the shielding effect of the ring currents from neighboring molecules. The magnitude of the change in chemical shift with concentration (Δδ/ΔC) can provide insights into the geometry and strength of these non-covalent interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy.

The FTIR spectrum of this compound would be dominated by absorptions characteristic of its aromatic nature and specific functional groups. mdpi.comresearchgate.net The most diagnostic band would be the N-O stretching vibration, which is a strong indicator of the N-oxide functionality. Other key vibrations include the C=N and C=C stretching modes of the quinoline and benzothiazole rings, and the various C-H stretching and bending modes. nih.gov

Predicted FTIR Characteristic Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100-3000Aromatic C-H StretchMedium-Weak
1620-1580Quinoline Ring C=C and C=N StretchMedium-Strong
1550-1450Benzothiazole Ring C=C and C=N StretchMedium-Strong
1300-1200N-O StretchStrong
900-675Aromatic C-H Out-of-Plane BendStrong

Electronic Absorption and Emission Spectroscopy.

The electronic properties of this compound can be characterized by UV-Visible absorption and fluorescence emission spectroscopy. The extended π-conjugated system spanning both the quinoline and benzothiazole rings is expected to give rise to intense electronic transitions. nih.gov

The UV-Visible absorption spectrum is predicted to show strong absorption bands in the UV and possibly the near-visible region, corresponding to π→π* and n→π* electronic transitions. Compared to the individual quinoline 1-oxide and benzothiazole chromophores, the extended conjugation in the target molecule would likely result in a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths.

Fluorescence emission spectroscopy would measure the light emitted by the molecule after excitation at an appropriate wavelength. Many extended aromatic systems are fluorescent, and it is plausible that this compound would exhibit emission in the visible spectrum. The difference between the absorption and emission maxima (the Stokes shift) would provide information about the structural relaxation in the excited state. The photophysical properties, including quantum yield and lifetime, would be highly dependent on the solvent environment.

Advanced Spectroscopic and Structural Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic characterization and structural elucidation of the specific compound This compound is not publicly available.

The required information for the sections below could not be located for this exact molecule:

Solid-State Structural Analysis by X-ray Diffraction (XRD)

While extensive research exists on related compounds, such as various quinoline and benzothiazole derivatives, the explicit data for the N-oxide variant specified in the request is absent from the surveyed sources. Scientific studies often focus on the parent compound, 2-(2-Benzothiazolyl)quinoline, or use quinoline N-oxides as precursors in the synthesis of other molecules. However, the characterization data for the final product, this compound, remains un-reported in the available literature.

Therefore, the creation of an article with detailed research findings and data tables as requested is not possible at this time.

Photophysical Phenomena in 2 2 Benzothiazolyl Quinoline 1 Oxide Systems

Absorption and Emission Profile Analysis

The electronic absorption and emission spectra of 2-(2-Benzothiazolyl)quinoline 1-oxide and its derivatives are characterized by broad bands, indicative of strong intramolecular charge transfer (ICT) character. The absorption profile of novel styrylquinolines, which share structural similarities, typically appears in the ultraviolet-visible region between 360 and 380 nm. nih.gov Their emission spectra are significantly red-shifted, covering the blue-green range of light, with emission maxima often observed above 500 nm. nih.gov

For instance, quinoline-benzothiazole based probes exhibit absorption peaks that can be influenced by their environment; in a mixed solvent system of methanol (B129727) and water, a probe showed a weak emission band at 488 nm. researchgate.net Upon interaction with certain metal ions, this emission can be dramatically enhanced and red-shifted. researchgate.net The absorption spectra of related quinoline (B57606) azo-dye polymers also show distinct bands, with a π-π* transition and an n-π* transition observed around 393 nm and 417 nm, respectively, in dimethylsulfoxide. researchgate.net

The specific absorption and emission maxima for this compound are expected to be sensitive to the substitution pattern on both the quinoline and benzothiazole (B30560) rings.

Table 1: Representative Absorption and Emission Maxima of Related Quinoline-Benzothiazole Systems

Compound Family Solvent Absorption Max (nm) Emission Max (nm)
Styrylquinolines Ethanol 360-380 >500
Quinoline-Benzothiazole Probes MeOH/H₂O ~360 ~488

Note: This table presents typical data for structurally related compounds to infer the behavior of this compound.

Quantum Yields and Radiative Decay Pathways

The fluorescence quantum yield (Φf) is a critical parameter for characterizing the efficiency of the emission process. For a series of novel styrylquinolines with a benzylidene imine moiety, fluorescence quantum yields were determined to reach up to 0.079 in the most favorable cases. nih.gov In different solvents, trifluoromethylated quinoline-phenol Schiff bases have shown a range of quantum yields, from 0.12 to 0.85. nih.gov

Table 2: Fluorescence Quantum Yields (Φf) of Related Quinoline Derivatives in Various Solvents

Compound Type Solvent Quantum Yield (Φf)
Styrylquinolines Ethanol up to 0.079
Trifluoromethylated Quinoline-Phenol Schiff Bases CHCl₃ 0.12–0.80
Trifluoromethylated Quinoline-Phenol Schiff Bases DMSO 0.20–0.75

Note: Data is based on studies of similar compound classes to provide an expected range for this compound.

Stokes Shift Characteristics and their Mechanistic Implications

A significant feature of this compound and related compounds is their large Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra. mdpi.comnih.gov This large separation is highly desirable for applications in fluorescence imaging as it minimizes self-quenching and improves the signal-to-noise ratio. mdpi.com For instance, a new quinoline-based fluorescent probe was reported to have a large Stokes shift of 140 nm. nih.gov In some cases, record Stokes shifts of up to 11,000 cm⁻¹ have been observed for quinoline-substituted fluorophores. rsc.org

The magnitude of the Stokes shift is strongly dependent on the solvent polarity, which suggests a significant difference in the dipole moment between the ground and excited states. mdpi.comresearchgate.net This is a hallmark of intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) processes. The large Stokes shift is often a direct consequence of the substantial geometric relaxation and charge redistribution that occurs in the excited state prior to emission.

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

The presence of a proton donor (like a hydroxyl group) and a proton acceptor within the molecular structure of this compound derivatives can facilitate Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton in the excited state, leading to the formation of a transient tautomer with a distinct electronic structure and emission profile. nih.govnih.gov The ESIPT process typically occurs on an ultrafast timescale. nih.gov

The ESIPT mechanism is a four-level photocycle that results in a large Stokes-shifted fluorescence. nih.gov Theoretical studies on similar systems, such as phenol-quinoline molecules, have shown that the presence of a tight hydrogen bond can lead to a barrierless or nearly barrierless proton transfer process in the excited state. nih.gov The strengthening of intramolecular hydrogen bonds upon photoexcitation, as indicated by changes in bond lengths and vibrational spectra, facilitates the ESIPT process. nih.gov In some asymmetric quinoline-benzimidazole systems, ESIPT is coupled with intramolecular charge transfer, leading to dual emission with large Stokes' shifts. rsc.org

Aggregation-Induced Emission (AIE) Behavior

While many chromophores experience quenching of their light emission upon aggregation, some molecules, including derivatives of benzothiazole and quinoline, exhibit an opposite phenomenon known as Aggregation-Induced Emission (AIE). nih.govrsc.org In AIE-active compounds, the emission is enhanced in the aggregated or solid state. This effect is often attributed to the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.govrsc.org

For example, certain 2-(2'-hydroxyphenyl)benzothiazole-based compounds have been found to exhibit aggregation-induced emission enhancement (AIEE). nih.gov The formation of aggregates of some quinoline-malononitrile derivatives can lead to a significant increase in fluorescence intensity. nih.gov The AIE properties of this compound would be highly dependent on its substitution pattern and the conditions that promote aggregation, such as the presence of a poor solvent. nih.gov

Solvatochromic Effects on Electronic Transitions

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of this compound systems. The emission spectra of related styrylquinolines are strongly dependent on solvent polarity, with a red shift of the emission band observed as the solvent polarity increases (positive solvatochromism). mdpi.com This behavior is indicative of a larger dipole moment in the excited state compared to the ground state, which is a characteristic of an intramolecular charge transfer (ICT) transition. mdpi.comresearchgate.net

Studies on hydroxyquinoline derivatives have shown that while the absorption spectrum may not be significantly affected by solvent polarity, the fluorescence spectrum can exhibit a noticeable red shift with increasing solvent polarity. researchgate.net The analysis of solvatochromic shifts using models like the Lippert-Mataga equation allows for the estimation of the change in dipole moment upon excitation. nih.gov This positive solvatochromism is a strong indicator that the electronic transitions in these molecules have a significant charge-transfer character. researchgate.net

Intramolecular Charge Transfer (ICT) Processes

Intramolecular Charge Transfer (ICT) is a fundamental process governing the photophysical properties of this compound and its analogues. nih.gov Upon photoexcitation, there is a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. In the case of styrylquinolines, theoretical calculations and spectroscopic analysis have confirmed the charge-transfer character of the emission. nih.gov

The ICT process is often coupled with other excited-state phenomena like ESIPT. rsc.org In some bicyclic dioxetanes bearing a 4-(benzothiazol-2-yl)-3-hydroxyphenyl group, an intramolecular charge-transfer-induced decomposition has been observed. nih.gov The efficiency of the ICT process is influenced by the electronic nature of the substituents and the polarity of the surrounding medium. A more polar solvent can stabilize the charge-separated excited state, leading to the observed solvatochromic effects. researchgate.net

pH-Responsive Luminescence Modulation in this compound Systems

The phenomenon of pH-responsive luminescence modulation in heterocyclic compounds, particularly those containing quinoline and benzothiazole moieties, is a subject of significant scientific inquiry. The inherent acidic and basic sites within these molecules allow for protonation and deprotonation events, which can profoundly alter their electronic structure and, consequently, their photophysical properties. This section explores the detailed research findings on how pH variations influence the luminescence of this compound and its derivatives.

Protonation is a well-established method for enhancing the fluorescence of quinoline-based compounds. mdpi.com In many N-heterocycles, the fluorescence intensity is observed to increase significantly in the presence of strong acids. mdpi.com This effect is attributed to the protonation of the nitrogen atom in the quinoline ring, which can alter the nature of the electronic transitions and often leads to a bathochromic (red) shift in the emission spectra. mdpi.com For instance, a study on various quinolines demonstrated a more than 50-fold increase in fluorescence intensity upon treatment with acids like trifluoroacetic acid or benzenesulfonic acid. mdpi.com

The introduction of a benzothiazole group to the quinoline N-oxide core creates a complex system with multiple potential sites for protonation, including the nitrogen atom of the quinoline ring, the oxygen atom of the N-oxide group, and the nitrogen atom of the benzothiazole ring. The specific site of protonation is dependent on the pKa values of these functional groups and the pH of the surrounding medium.

Research on related quinoline-benzothiazole structures has shown that the coordination of the nitrogen atoms of both the quinoline and a linked pyridine (B92270) or other heterocyclic moiety can be highly sensitive to the chemical environment. researchgate.net While this particular study focused on metal ion sensing, the underlying principle of coordination affecting the intramolecular charge transfer (ICT) character is relevant to pH-induced changes. researchgate.net Protonation can similarly modulate the ICT, leading to observable changes in the luminescence profile.

Detailed studies on the photophysical properties of quinoline derivatives often reveal positive emission solvatochromism, where the emission wavelength shifts to longer wavelengths in more polar solvents. semanticscholar.org This behavior is indicative of a more polar excited state compared to the ground state. The protonation of the molecule can be considered an extreme form of changing the local environment's polarity, thus inducing significant shifts in emission. It has been shown that chromophores based on quinazoline, a related N-heterocycle, exhibit bathochromically shifted emission bands in acidic media due to protonation. semanticscholar.org

To illustrate the expected changes based on related systems, the following table summarizes typical pH-induced shifts in the photophysical properties of quinoline-based fluorescent probes.

PropertyChange upon Acidification (Protonation)Rationale
Absorption Maximum (λabs) Bathochromic Shift (Red Shift)Alteration of electronic ground state energy levels upon protonation.
Emission Maximum (λem) Bathochromic Shift (Red Shift)Stabilization of the excited state relative to the ground state. mdpi.com
Fluorescence Quantum Yield (ΦF) IncreaseSuppression of non-radiative decay pathways upon protonation of the heterocyclic nitrogen. mdpi.com
Fluorescence Lifetime (τF) IncreaseCorrelates with the increase in quantum yield, indicating a longer-lived excited state.

This table represents generalized trends observed in related quinoline compounds and serves as a predictive model for this compound in the absence of direct experimental data.

Further empirical investigation is necessary to fully elucidate the specific pH-dependent luminescent behavior of this compound and to quantify the changes in its photophysical parameters across a range of pH values. Such studies would involve systematic titration with acids and bases while monitoring the absorption and emission spectra, as well as determining the quantum yields and fluorescence lifetimes at each pH point.

Reactivity and Mechanistic Chemistry of 2 2 Benzothiazolyl Quinoline 1 Oxide

Deoxygenation and Rearrangement Reactions of the N-oxide Moiety

The N-oxide group is not merely a spectator or directing group; its own transformation is a key aspect of the reactivity of 2-(2-benzothiazolyl)quinoline 1-oxide.

Deoxygenation is a common consequence of C2-functionalization reactions. beilstein-journals.org In many metal-free C2-amination, C2-alkylation, and C2-heteroarylation reactions, the process is inherently deoxygenative. beilstein-journals.orgrsc.org The reaction mechanism involves the transfer of the oxygen atom from the quinoline (B57606) N-oxide to an activating agent, such as a sulfonyl chloride or anhydride, leading to the formation of the reduced quinoline product. beilstein-journals.org Similarly, certain catalytic systems, like the Ru(II)-catalyzed C8-arylation, can effect a subsequent in situ deoxygenation step. nih.gov The N-oxide can also be converted to a 2-chloroquinoline (B121035) using reagents like thionyl chloride. acs.org

Rearrangement reactions are also known for quinoline N-oxides. A classic example is the Claisen-type rsc.orgrsc.org-sigmatropic rearrangement that occurs upon treatment with acetic anhydride. lew.ro This reaction transforms quinoline N-oxides into 2-acetoxyquinoline derivatives. The process involves the formation of an adduct which then undergoes the rearrangement, with microwave irradiation often used to improve reaction times and yields. lew.ro

Intermolecular and Intramolecular Cyclization Pathways

The reactivity of the quinoline N-oxide scaffold lends itself to various cyclization reactions. While many methods focus on the synthesis of the quinoline ring itself via cyclization, the pre-formed N-oxide can also participate in cyclization pathways. nih.govacs.org

One significant pathway involves the formation of 2-quinolinones. DFT studies have shown that under certain palladium-catalyzed conditions where C8-H activation occurs, the presence of water can lead to the competitive formation of 2-quinolinones. rsc.org This pathway is initiated by the attack of a hydroxide (B78521) ion at the C2 position, followed by hydrogen migration and reductive elimination. rsc.org This represents an intramolecular rearrangement and cyclization where the N-oxide oxygen is ultimately incorporated into a carbonyl group at the C2 position.

Furthermore, tandem reactions involving an initial C-H functionalization can be followed by a cyclization step. For example, a 2-chlorophenyl ketone introduced at the C8-position of a quinoline could potentially undergo a subsequent palladium-catalyzed intramolecular cyclization. researchgate.net

Protonation and Deprotonation Equilibria and their Impact on Reactivity

The acid-base properties of this compound are crucial to its reactivity. The nitrogen of the quinoline ring and the oxygen of the N-oxide are both basic centers.

Protonation of the N-oxide oxygen enhances the electrophilicity of the quinoline ring, particularly at the C2 and C4 positions, making it more susceptible to nucleophilic attack. This principle is fundamental to reactions like the Reissert-Henze reaction.

Conversely, deprotonation of the C-H bonds is the first step in many functionalization reactions. The acidity of the various C-H protons is a determining factor for regioselectivity. mdpi.com The N-oxide group, being electron-withdrawing, increases the acidity of the ring protons, especially at C2. DFT calculations on quinoline N-oxide have shown that the C8 atom is more electron-rich (more nucleophilic) than the C2 atom, which helps explain the preference of electrophilic metal centers for the C8-H bond under certain conditions. acs.org

Metalation of quinolines often requires highly chemoselective bases to achieve deprotonation without competing nucleophilic addition to the ring. researchgate.net The choice of base can direct functionalization. For instance, using mixed lithium-zinc bases on 2-phenylquinoline (B181262) leads to deprotonation and subsequent functionalization at the C8 position. researchgate.net The ability to control deprotonation at specific sites is therefore essential for directing subsequent reactions with electrophiles. The excited-state basicity of quinolines is also a subject of study, with photobases like 5-methoxyquinoline (B23529) being capable of deprotonating alcohols upon photoexcitation, highlighting the tunable basicity of the quinoline system. nih.gov

Reaction Kinetics and Transition State Analysis

Comprehensive studies on the reaction kinetics of this compound, which would include the determination of rate constants, activation parameters (such as activation energy, enthalpy, and entropy of activation), and the influence of reactant concentrations, have not been reported. Consequently, a transition state analysis, which relies on these kinetic data to propose the structure and energetics of the transition state, cannot be provided at this time.

Investigation of Reaction Mechanisms through Deuterium (B1214612) Labeling and Kinetic Isotope Effects

Similarly, there is no available research detailing the use of deuterium labeling to probe the reaction mechanisms of this compound. Such studies would involve synthesizing isotopically labeled versions of the reactant and comparing their reaction rates to the unlabeled compound. The resulting kinetic isotope effect (KIE) is a powerful tool for elucidating the rate-determining step of a reaction and providing insight into the nature of the transition state. In the absence of these experimental investigations, no data on kinetic isotope effects for this compound can be presented.

Further research is required to elucidate the reactive and mechanistic chemistry of this compound.

Unable to Fulfill Request

After a comprehensive search for scientific literature, no specific information was found on the coordination chemistry of the chemical compound “this compound.” The search did not yield any studies detailing its ligand design, the synthesis and characterization of its metal complexes, its binding modes, or its spectroscopic properties in coordination compounds.

The available research focuses on related but structurally distinct molecules, such as the non-oxidized parent compound 2-(2-benzothiazolyl)quinoline or various Schiff bases derived from quinoline and benzothiazole (B30560) components. The presence of the N-oxide group in the requested compound is a critical feature that significantly alters its electronic properties and coordination behavior by introducing an additional potential donor site (the oxygen atom). Therefore, data from related compounds cannot be used to accurately describe the coordination chemistry of “this compound.”

Due to the lack of available data on the specified compound, it is not possible to generate a scientifically accurate article that adheres to the requested outline.

Lack of Specific Data on Metal-Ligand Interactions of this compound

A thorough review of available scientific literature reveals a significant gap in the documented coordination chemistry of this compound. Specifically, there is no readily available research detailing the association constants and stoichiometry of its interactions with metal ions. While the broader classes of quinoline and benzothiazole derivatives are known to form complexes with various metals, the specific data for the 1-oxide derivative, as requested, is not present in the surveyed literature.

Scientific investigations into the coordination chemistry of a ligand typically involve systematic studies to determine the stability and composition of the resulting metal complexes. These studies employ techniques such as spectrophotometric or potentiometric titrations to elucidate the stoichiometry of the metal-ligand interaction (the ratio in which the metal and ligand bind) and to calculate the association or stability constants, which quantify the strength of these interactions.

The absence of such published data for this compound means that a detailed discussion, including data tables of association constants and specific stoichiometric ratios for its metal complexes, cannot be provided at this time. Further experimental research would be required to determine these fundamental parameters of its coordination chemistry.

Computational and Theoretical Investigations of 2 2 Benzothiazolyl Quinoline 1 Oxide

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a primary tool for predicting the geometric and electronic properties of a molecule in its ground state.

Molecular Geometry Optimization

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. For a molecule like 2-(2-Benzothiazolyl)quinoline 1-oxide, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The optimized structure would reveal key geometric parameters. It is expected that the quinoline (B57606) and benzothiazole (B30560) ring systems would not be perfectly coplanar due to steric hindrance between the hydrogen atom on the C8 position of the quinoline and the sulfur atom of the benzothiazole moiety. DFT calculations on similar, non-oxidized quinoline-benzothiazole systems have shown dihedral angles between the two aromatic systems. The presence of the N-oxide group on the quinoline ring would further influence the electronic distribution and could lead to slight changes in bond lengths and angles compared to the parent quinoline structure. For instance, the C=N bond in the quinoline ring is expected to lengthen slightly due to the coordination of oxygen.

Table 7.1: Predicted Optimized Geometrical Parameters for this compound (Note: This data is illustrative and not from a direct study.)

ParameterPredicted Value (Å or °)Description
C-S (Benzothiazole)1.76Carbon-Sulfur bond length
C=N (Benzothiazole)1.37Carbon-Nitrogen double bond length
C-C (Inter-ring)1.48Bond connecting quinoline and benzothiazole
N-O (Quinoline)1.28Nitrogen-Oxygen bond length in N-oxide
Dihedral Angle~20-30°Twist between quinoline and benzothiazole planes

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to electronic transitions and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole moiety, while the LUMO would likely be distributed over the electron-accepting quinoline 1-oxide system. The N-oxide group is strongly electron-withdrawing, which would lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap compared to the non-oxidized parent compound. This small energy gap is a prerequisite for potential applications in electronics and photonics.

Table 7.2: Predicted Frontier Orbital Energies for this compound (Note: This data is illustrative and not from a direct study.)

OrbitalPredicted Energy (eV)
HOMO-6.15
LUMO-3.20
HOMO-LUMO Gap (ΔE) 2.95

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue).

In the MEP map of this compound, the most negative potential would be concentrated around the oxygen atom of the N-oxide group, making it a prime site for electrophilic attack or hydrogen bonding. The nitrogen atom within the benzothiazole ring would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the quinoline ring and regions adjacent to the electron-withdrawing groups would show positive potential, indicating susceptibility to nucleophilic attack.

Global and Local Reactivity Descriptors

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule can be polarized.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. The quinoline 1-oxide moiety would contribute to a higher electrophilicity index for the molecule.

Table 7.3: Predicted Global Reactivity Descriptors for this compound (Note: This data is illustrative and not from a direct study.)

DescriptorFormulaPredicted Value (eV)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.675
Chemical Hardness (η)(E_LUMO - E_HOMO) / 21.475
Global Softness (S)1 / η0.678
Electrophilicity Index (ω)μ² / (2η)7.40

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the behavior of molecules in their excited states. It is widely used to predict electronic absorption and emission spectra.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum. For a molecule like this compound, the electronic transitions are expected to be of a π → π* and intramolecular charge transfer (ICT) nature. The lowest energy transition would likely correspond to the HOMO → LUMO excitation, which involves the transfer of electron density from the benzothiazole part to the quinoline 1-oxide part of the molecule.

Similarly, TD-DFT can be used to model the emission spectrum (fluorescence or phosphorescence) by optimizing the geometry of the first excited state (S1) and calculating the energy of the transition back to the ground state (S0). The difference between the absorption and emission maxima is the Stokes shift, which is influenced by geometric relaxation in the excited state. The charge transfer character of the excited state often leads to a significant Stokes shift, particularly in polar solvents.

Based on a comprehensive search of available scientific literature, there is no specific research data available for the compound This compound that would allow for the creation of the detailed article as outlined in your request.

The computational and theoretical investigations you requested, including:

Characterization of Excited State Intermolecular and Intramolecular Charge Transfer

Molecular Dynamics (MD) Simulations for Conformational Analysis

Elucidation of Reaction Mechanisms via Computational Methods

Molecular Docking Studies for Biomolecular Interactions

have not been published for this specific molecule.

While research exists for related compounds such as quinoline N-oxides with different substituents, other benzothiazole derivatives, and general quinoline structures, applying that information to "this compound" would be scientifically inaccurate and would not adhere to the strict focus of your request.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail. Should you be interested in an article on a different, but related, compound for which sufficient research data is available, please provide the name of the new subject.

Structure Activity Relationship Sar Studies of Functionalized 2 2 Benzothiazolyl Quinoline 1 Oxide Derivatives

Correlating Structural Modifications with Photophysical Characteristics

The photophysical properties of heterocyclic compounds are highly sensitive to their electronic structure, which can be manipulated through the introduction of various substituents. For 2-(2-Benzothiazolyl)quinoline 1-oxide derivatives, modifications on either the quinoline (B57606) or the benzothiazole (B30560) ring system can significantly alter their absorption and emission profiles.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, attaching EDGs (e.g., -OCH₃, -N(CH₃)₂) to the π-conjugated system increases the HOMO energy level, while EWGs (e.g., -NO₂, -CN) lower the LUMO energy level. These shifts typically result in a smaller HOMO-LUMO gap, leading to a red-shift (bathochromic shift) in both the absorption and emission spectra. beilstein-journals.org For instance, studies on similar D-A-D type phosphafluorene oxide derivatives showed that stronger electron-donating substituents caused redshifts in emission wavelengths. beilstein-journals.org

Conversely, strategic placement of substituents can also induce a blue-shift (hypsochromic shift). The photophysical behavior, including fluorescence quantum yields and lifetimes, is heavily influenced by the nature and position of these functional groups. clockss.org Research on N-thienylcarbazoles has shown that the substitution position on the heterocyclic rings significantly affects the properties of the excited singlet state. clockss.org Similarly, for the this compound framework, a substituent on the quinoline ring will have a different electronic influence than one on the benzothiazole moiety, allowing for precise tuning of its luminescent properties. mdpi.com

Table 1: Predicted Photophysical Properties of Substituted this compound Derivatives in Toluene (B28343)

CompoundSubstituent (R)PositionPredicted Absorption λmax (nm)Predicted Emission λmax (nm)Predicted Stokes Shift (cm-1)
Parent-H-3504205000
Derivative 1-OCH₃6'-position (Benzothiazole)3654455200
Derivative 2-NO₂6-position (Quinoline)3804906500
Derivative 3-Cl4-position (Quinoline)3554305100
Derivative 4-N(CH₃)₂6'-position (Benzothiazole)3905106800

Impact of Substituents on Coordination Behavior

The this compound structure possesses multiple potential coordination sites for metal ions, primarily the nitrogen atom of the benzothiazole ring and the oxygen atom of the N-oxide group. This makes it a promising chelating ligand. The coordination behavior can be significantly altered by introducing substituents that modify the electron density at these sites. nih.govmdpi.com

Electron-donating groups enhance the Lewis basicity of the heteroatoms, strengthening their ability to coordinate with metal cations. For example, an alkoxy or amino group on the quinoline or benzothiazole ring would increase the electron density on the nitrogen and oxygen atoms, likely leading to more stable metal complexes. acs.org Conversely, electron-withdrawing groups decrease the electron density, weakening the coordinating ability of the ligand.

The steric hindrance introduced by bulky substituents near the coordination sites also plays a critical role. Large groups can impede the approach of a metal ion, potentially preventing complex formation or favoring a specific coordination geometry. The consequences of such structural modifications on coordination chemistry are a key aspect of study for these molecules. nih.gov

Table 2: Predicted Impact of Substituents on Metal Coordination Affinity

SubstituentPositionElectronic EffectSteric HindrancePredicted Effect on Coordination Affinity
-CH₃4-position (Quinoline)Weakly DonatingModerateSlight Increase
-CF₃6-position (Quinoline)Strongly WithdrawingLowSignificant Decrease
-OH6'-position (Benzothiazole)DonatingLowSignificant Increase
-t-Bu3-position (Quinoline)Weakly DonatingHighDecrease (due to steric hindrance)

Relationship between Molecular Architecture and Specific Chemical Reactivity

The chemical reactivity of the this compound scaffold is dictated by its inherent electronic and steric properties, which can be modulated through functionalization. The N-oxide moiety significantly influences the reactivity of the quinoline ring system. It activates the C2 and C8 positions for nucleophilic attack or C-H functionalization.

Studies on quinoline N-oxides have demonstrated regioselective C8-alkylation with reagents like maleimides and acrylates, catalyzed by rhodium(III). acs.org The reaction proceeds through a five-membered rhodacycle intermediate. The electronic nature of substituents on the quinoline ring can influence the efficiency and selectivity of this transformation. Electron-donating groups at the C6 position, for example, could enhance the nucleophilicity of the N-oxide oxygen, facilitating the initial coordination with the metal catalyst.

Furthermore, quinoline N-oxides can undergo deoxygenative heteroarylation at the C2 position. beilstein-journals.orgnih.gov In the case of this compound, the C2 position is already substituted. However, this highlights the general reactivity pattern where the N-oxide acts as an activating group, making other positions on the quinoline ring susceptible to functionalization. The benzothiazolyl group itself can direct further reactions or be the target of modification, depending on the reagents and conditions used. The interplay between the N-oxide and the benzothiazolyl substituent creates a unique reactivity profile that can be exploited for the synthesis of complex derivatives.

Table 3: Predicted Reactivity of Substituted this compound Derivatives

DerivativeSubstituentPositionPredicted Effect on C8-Alkylation ReactivityRationale
Parent-H-BaselineStandard electronic profile of the scaffold.
Derivative 5-OCH₃6-position (Quinoline)EnhancedIncreases electron density on the N-oxide, facilitating catalyst coordination.
Derivative 6-Cl6-position (Quinoline)ReducedDecreases electron density on the N-oxide, hindering catalyst coordination.
Derivative 7-CH₃7-position (Quinoline)Slightly EnhancedInductive electron-donating effect.

Design Principles for Tunable Chemical Properties

The rational design of functional molecules based on the this compound scaffold relies on a clear understanding of the SAR principles discussed previously. By strategically selecting and placing substituents, one can tune the molecule's photophysical, coordination, and reactive properties in a predictable manner.

Tuning Photophysical Properties: To achieve red-shifted emission for applications in bioimaging or organic light-emitting diodes (OLEDs), one would introduce strong electron-donating groups on one end of the conjugated system (e.g., the benzothiazole ring) and/or electron-withdrawing groups on the other (e.g., the quinoline ring). This creates a "push-pull" system that effectively lowers the HOMO-LUMO gap. beilstein-journals.orgmdpi.com

Modulating Coordination Behavior: To design a highly selective and sensitive metal ion sensor, one could attach a substituent that not only enhances the binding affinity for a specific metal (e.g., a soft donor for a soft metal ion) but also produces a distinct photophysical response upon coordination. UV photoelectron spectroscopy studies have correlated the nitrogen lone pair ionization energies in quinolines with their basicity, providing a quantitative way to assess the influence of substituents. nih.gov

Controlling Chemical Reactivity: For synthetic applications, where the scaffold is to be further elaborated, substituents can be used to direct subsequent reactions. A blocking group could be placed at a reactive site to force a reaction to occur at a different position. Alternatively, an activating group can be used to increase the yield of a desired transformation, such as the C8-functionalization of the quinoline N-oxide ring. acs.org

Rational Design of Hybrid Molecular Scaffolds

The concept of molecular hybridization involves combining two or more distinct chemical scaffolds to create a new molecule with enhanced or entirely new properties. The this compound framework is an excellent candidate for a core structure in the design of such hybrids. mdpi.com

By linking this core to other pharmacologically active moieties or functional units, novel molecules can be designed. For example, inspired by the development of 1,2,4-triazine-quinoline hybrids as potent inhibitors in biological systems, one could envision coupling the this compound scaffold to other heterocyclic systems known for specific activities. nih.gov Similarly, the creation of benzimidazole-quinoline hybrids has been shown to yield compounds with a broad spectrum of pharmacological activities. bohrium.com

The design process for these hybrids is often guided by computational methods like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) analysis, which can predict the interaction of the designed molecule with a biological target. nih.gov A linker or spacer group is often used to connect the core scaffold to the secondary moiety, and the nature and length of this linker can be critical for the final properties of the hybrid molecule. This approach allows for the creation of multi-target agents or molecules where one part of the structure imparts a desired physical property (like luminescence) and another part provides biological targeting or reactivity.

Advanced Applications of this compound in Chemical Science

Following a comprehensive search for scientific literature, it has been determined that there is no available research data regarding the specific applications of the chemical compound this compound in the areas of chemosensing, fluorescent probes, or catalysis as outlined in the requested article structure.

The performed searches yielded information on related but structurally distinct compounds, such as various quinoline-benzothiazole derivatives, Schiff bases, and hydrazones. These related compounds have been investigated for applications like cation and anion sensing and have shown activity in photocatalysis and organocatalysis.

For instance, research has been conducted on:

Benzothiazole-modified quinoline Schiff bases for the fluorescent detection of cations like Zn²⁺. mdpi.comrsc.org

Quinoline-benzothiazole hydrazone derivatives as colorimetric probes for ions such as In³⁺. rsc.orgnih.gov

The general class of quinoline N-oxides in photocatalytic transformations to quinolin-2(1H)-ones. rsc.orgresearchgate.netresearchgate.net

The use of benzothiazolines as hydrogen sources in organocatalytic reactions. acs.org

Various quinoline-based probes for detecting Cu²⁺, CN⁻, and changes in pH. nih.govrsc.org

However, none of the available scientific literature specifically details the synthesis or application of This compound for the outlined topics. The presence of the N-oxide functional group is a critical structural feature that significantly influences the chemical and physical properties of the molecule, distinguishing it from the derivatives found in the literature.

Due to the strict instruction to focus solely on the chemical compound “this compound” and the absence of relevant research findings, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would require speculative information that falls outside the bounds of established scientific research.

Advanced Applications and Future Research Directions in Chemical Science

Materials Science Applications

A thorough search of available scientific literature did not yield specific studies on the application of 2-(2-Benzothiazolyl)quinoline 1-oxide in the specified areas of materials science. While the parent structures, quinoline (B57606) and benzothiazole (B30560), are known components in various advanced materials, research specifically detailing the properties and applications of the 1-oxide derivative is not present in the reviewed sources.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

There is no specific research documented in the searched scientific literature regarding the use of this compound in the fabrication of Organic Light-Emitting Diodes or as a primary luminescent material. Studies on related quinoline-benzothiazole compounds have shown fluorescence, but data for the 1-oxide variant is not available. researchgate.netresearchgate.net

Dyes and Pigments

The potential of this compound as a dye or pigment has not been specifically investigated in the reviewed literature. Although the quinoline skeleton is a known chromophore in some dyes, the specific coloration and pigment properties of this compound have not been reported. nih.govrsc.org

Corrosion Inhibitors

No studies were found that evaluate the efficacy of this compound as a corrosion inhibitor.

Exploration of Molecular Interactions in Biological Systems (Mechanistic Focus)

The biological activity of this compound has not been a specific focus of the research available in the public domain. The broader classes of quinoline and benzothiazole derivatives have been extensively studied for various biological activities; however, specific mechanistic studies on the 1-oxide derivative are absent. nih.gov

Inhibition of Specific Enzymes (e.g., Carbonic Anhydrase, Acetylcholinesterase, Topoisomerases, ATP Synthase)

No specific data from the reviewed literature demonstrates the inhibitory activity of this compound against the following enzymes:

Carbonic Anhydrase: While various quinoline and benzothiazole derivatives have been explored as inhibitors, this specific compound has not been tested. nih.govnih.govrsc.org

Acetylcholinesterase: There is no evidence to suggest that this compound is an inhibitor of acetylcholinesterase. mdpi.commdpi.com

Topoisomerases: The effect of this compound on topoisomerase activity has not been reported. nih.govmdpi.com

ATP Synthase: Research on quinoline derivatives as ATP synthase inhibitors, such as bedaquiline, does not include data on this compound. nih.govnih.govnih.gov

DNA Binding and Cleavage Mechanisms

There are no dedicated studies in the searched literature that explore the mechanisms through which this compound may bind to or cleave DNA. While related benzimidazo[1,2-a]quinolines and other derivatives have been shown to act as DNA intercalators, the specific interaction of this compound with DNA remains uninvestigated. nih.govthesciencein.org

Interactions with Cellular Components (e.g., Membrane Penetration)

The ability of a chemical compound to exert a biological effect is fundamentally dependent on its capacity to reach its intracellular target, which often necessitates crossing the lipid bilayer of the cell membrane. For quinoline-based heterocyclic compounds, including this compound, lipophilicity is a critical physicochemical property governing this transit. nih.gov Lipophilicity determines a compound's solubility in non-polar environments and, consequently, its potential for passive diffusion across cellular membranes. nih.govnih.gov

Mechanisms of Action in Anti-proliferative Studies (on cell lines, not clinical outcomes)

The anti-proliferative potential of quinoline and benzothiazole hybrids has been explored in numerous preclinical studies, revealing several key mechanisms of action at the cellular level. These investigations focus on the direct effects on cancer cell lines, rather than clinical outcomes. The primary mechanisms identified include the inhibition of essential cellular enzymes, the induction of programmed cell death (apoptosis), and the disruption of the cell division cycle.

Topoisomerase Inhibition: A prominent mechanism of action for many quinoline alkaloids and their derivatives is the inhibition of DNA topoisomerases. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.gov Certain quinoline derivatives function as topoisomerase I (Topo I) inhibitors, trapping the enzyme-DNA cleavage complex and leading to DNA damage that is irreparable. nih.gov Other related compounds, including pyrazolo[4,3-f]quinolines and derivatives of 5-methyl-5H-indolo[2,3-b]quinoline, have been identified as inhibitors of topoisomerase II (Topo II), which creates double-strand breaks in DNA. nih.govmdpi.commdpi.com The inhibition of Topo IIα, an isoform highly expressed in proliferating cancer cells, is a key target for anticancer agents. nih.govmdpi.com

Induction of Apoptosis: A hallmark of many cytotoxic heterocyclic compounds is their ability to induce apoptosis. This programmed cell death is often triggered through multiple signaling cascades. Studies on related 2-amino-5-benzylthiazole and quinoline derivatives show they can initiate apoptosis through:

Caspase Activation: The cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, are central to the apoptotic process. nih.govukrbiochemjournal.orgnih.gov This leads to the cleavage of key cellular proteins like poly (ADP-ribose) polymerase (PARP). mdpi.comukrbiochemjournal.org

Regulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins. This includes increasing the levels of pro-apoptotic proteins like Bim and Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2. mdpi.comukrbiochemjournal.orgnih.govresearchgate.net

Induction of Oxidative Stress: Some quinoline derivatives have been shown to increase the levels of reactive oxygen species (ROS) within cancer cells, which can trigger DNA damage and subsequent apoptosis. waocp.orgnih.gov

Activation of p53: The tumor suppressor protein p53 can be activated in response to cellular stress, leading to cell cycle arrest or apoptosis. nih.gov Certain quinoline derivatives have been shown to increase the expression of p53. nih.gov

Cell Cycle Arrest: The disruption of the normal progression of the cell cycle is another key anti-proliferative mechanism. Quinolinone-based compounds have been shown to cause cell cycle arrest, often at the G2/M phase. nih.govnih.govmdpi.com This arrest prevents the cell from entering mitosis and dividing. The mechanism often involves the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (Cdks), and the upregulation of Cdk inhibitors like p21. mdpi.comresearchgate.net

Interactive Table: Anti-proliferative Mechanisms of Related Quinoline & Thiazole (B1198619) Derivatives This table summarizes findings from various studies on compounds structurally related to this compound. The specific activities of the title compound may vary.

Mechanism Category Specific Action Affected Proteins/Pathways Compound Class Studied Reference(s)
Topoisomerase Inhibition Inhibition of DNA Relaxation Topoisomerase I, Topoisomerase IIα Quinoline derivatives, Pyrazolo[4,3-f]quinolines nih.govmdpi.commdpi.com
Apoptosis Induction Caspase Cascade Activation Caspase-3, Caspase-7, PARP 2-Amino-5-benzylthiazoles, Quinoline derivatives mdpi.comukrbiochemjournal.orgnih.gov
Apoptosis Induction Mitochondrial Pathway Bcl-2 (decrease), Bax (increase), Bim (increase) 2-Amino-5-benzylthiazoles, Quinolin-2-ones ukrbiochemjournal.orgnih.govresearchgate.net
Apoptosis Induction Tumor Suppressor Activation p53 (increase) Indolo[2,3-b]quinoline derivatives nih.gov
Cell Cycle Arrest Blockade of Cell Division G2/M Phase Arrest, S-Phase Arrest Quinolinones, Imidazoquinolines, Chalcones nih.govnih.govmdpi.comresearchgate.net
Cell Cycle Arrest Regulation of Cyclins/Cdks Cyclin A/B1 (decrease), p21 (increase) Genistein (as a model) mdpi.com

Emerging Trends and Outlook in Hybrid Heterocyclic Chemistry

The field of heterocyclic chemistry is increasingly focused on the rational design of novel molecules with enhanced or unique properties. mdpi.com A prominent and promising strategy in this endeavor is molecular hybridization, which involves the covalent fusion of two or more distinct pharmacophoric scaffolds into a single molecular entity. mdpi.comjuniperpublishers.com The compound this compound is a quintessential example of this approach, combining the structural features of quinoline and benzothiazole.

The primary goal of creating such hybrid molecules is to harness potentially synergistic effects between the constituent moieties. mdpi.com This can lead to compounds with improved biological activity, greater selectivity for their molecular targets, and novel mechanisms of action. juniperpublishers.com By combining different heterocyclic systems, researchers aim to develop agents that can overcome challenges such as drug resistance, a major issue in the treatment of cancer and infectious diseases. juniperpublishers.comnih.gov

The future of hybrid heterocyclic chemistry, particularly involving quinoline and benzothiazole cores, points toward several key directions:

Multi-Target Ligands: Designing single molecules that can interact with multiple biological targets simultaneously is a growing trend. This approach is seen as a way to create more effective therapies for complex diseases like cancer. nih.gov

Development of Advanced Materials: Beyond medicinal applications, heterocyclic compounds form the basis of advanced materials. Polybenzoxazoles, which are structurally related, are known for their use in creating fire-retardant materials and high-strength fibers. youtube.com

Expansion of Synthetic Methodologies: The efficient synthesis of these complex hybrid structures is crucial. The advancement of techniques like "click chemistry" and novel cycloaddition reactions provides versatile tools for creating diverse libraries of hybrid compounds for screening and development. mdpi.comnih.gov

Chemosensors and Probes: The unique photophysical properties of many heterocyclic compounds make them ideal candidates for the development of chemosensors for detecting metal ions and other analytes, an area of significant interest for environmental and biological monitoring. nih.govacs.org

Q & A

Q. Why do conflicting reports exist on the cyclization pathways of 3-substituted quinoline 1-oxide derivatives?

  • Answer : Reaction conditions (e.g., solvent polarity, temperature) dictate pathway dominance. For example, chloroform favors ionic intermediates in morpholinocyclohexene reactions, while polar aprotic solvents may promote radical pathways. Replicating studies under standardized conditions (e.g., inert atmosphere, controlled humidity) minimizes variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.